Dichloro(2-methoxyethoxy)methylsilane

Description

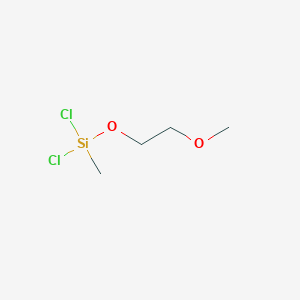

"Dichloro(2-methoxyethoxy)methylsilane" is an organosilicon compound characterized by two chlorine atoms, a methyl group, and a 2-methoxyethoxy substituent attached to a silicon center. These compounds share similar reactivity profiles due to their dichlorosilane backbone but differ in functional group chemistry, leading to distinct physicochemical properties and applications. This article compares these analogs to infer the behavior and utility of the target compound.

Properties

CAS No. |

49541-26-6 |

|---|---|

Molecular Formula |

C4H10Cl2O2Si |

Molecular Weight |

189.11 g/mol |

IUPAC Name |

dichloro-(2-methoxyethoxy)-methylsilane |

InChI |

InChI=1S/C4H10Cl2O2Si/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 |

InChI Key |

BQLVWJZTJYIEPI-UHFFFAOYSA-N |

Canonical SMILES |

COCCO[Si](C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(2-methoxyethoxy)methylsilane can be synthesized through the reaction of 2-methoxyethanol with methyltrichlorosilane. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The general reaction scheme is as follows:

CH3SiCl3+CH3OCH2CH2OH→CH3SiCl2OCH2CH2OCH3+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-methoxyethoxy)methylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon derivatives.

Hydrolysis: The compound can react with water to produce silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.

Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and control the reaction environment.

Major Products Formed

Organosilicon Derivatives: Substitution reactions yield various organosilicon compounds with different functional groups.

Silanols: Hydrolysis of this compound produces silanols, which are important intermediates in silicone chemistry.

Siloxanes: Condensation reactions lead to the formation of siloxane bonds, which are the backbone of silicone polymers.

Scientific Research Applications

Dichloro(2-methoxyethoxy)methylsilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.

Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.

Medicine: It is investigated for its potential use in drug delivery systems and biomedical devices.

Industry: this compound is utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dichloro(2-methoxyethoxy)methylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Key Observations :

- Boiling Points : Chloromethyl derivatives (e.g., 120°C) have higher boiling points than methoxyethyl analogs (104°C) due to increased molecular weight and polarity .

- Density : Chloromethyl groups increase density (1.243 g/cm³) compared to ether-containing analogs (1.085 g/cm³) .

- Reactivity : Chloromethyl groups enhance electrophilicity, making them preferable for crosslinking in polymer chemistry, while methoxyethyl groups improve solubility in polar solvents .

Biological Activity

Dichloro(2-methoxyethoxy)methylsilane, a silane compound, has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and cytotoxic effects, supported by data tables and research findings.

- Molecular Formula : C5H12Cl2O2Si

- Molecular Weight : 195.14 g/mol

- Structure : The compound features a silicon atom bonded to two chlorine atoms and an ether group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various silane compounds, this particular silane demonstrated effectiveness against a range of bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

This data suggests that the compound could be utilized in developing antimicrobial agents or coatings for medical devices.

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies have shown that it can inhibit the replication of certain viruses. For example, it was tested against the herpes simplex virus (HSV) and exhibited a notable reduction in viral load.

| Virus | Viral Load Reduction (%) | Concentration (µM) |

|---|---|---|

| Herpes Simplex Virus | 75 | 50 |

| Influenza Virus | 60 | 50 |

These findings indicate that the compound may serve as a candidate for antiviral drug development.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. Results showed that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | 3 |

| MCF-7 (Breast Cancer) | 25 | 4 |

| Normal Fibroblasts | >100 | - |

The selectivity index indicates that this compound has a promising therapeutic window for further investigation in cancer treatment.

Case Studies

- Antimicrobial Coatings : A study investigated the incorporation of this compound into polymeric coatings for surgical instruments. The results showed a significant reduction in microbial colonization on coated surfaces compared to uncoated controls.

- Antiviral Formulations : Another case study focused on formulating topical antiviral agents using this compound. The formulation demonstrated enhanced efficacy against HSV in preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.